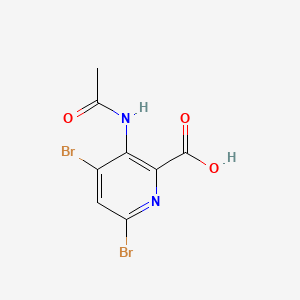
1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine is an organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a piperidine ring attached to the triazine core, with a chlorine atom at the 4-position of the triazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine typically involves the reaction of cyanuric chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an ice bath to control the temperature and ensure the selective substitution of one chlorine atom .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position of the triazine ring can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation reactions: The compound can react with carboxylic acids or their derivatives to form amides or esters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium carbonate or potassium carbonate.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Condensation reactions: Reagents such as carboxylic acids, acid chlorides, or anhydrides are used in the presence of a base or a catalyst.
Major Products Formed
Nucleophilic substitution: The major products are substituted triazine derivatives, where the chlorine atom is replaced by the nucleophile.
Condensation reactions: The major products are amides or esters, depending on the reagents used.
科学研究应用
1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives and heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antiviral activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with viral proteins can disrupt viral replication and inhibit viral infections .
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): A common triazine derivative used in the production of resins and plastics.
1,3,5-Triazine-2,4,6-triol (Cyanuric acid): Used in the production of disinfectants and herbicides.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a coupling reagent in organic synthesis.
Uniqueness
1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine is unique due to its specific substitution pattern and the presence of a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo selective nucleophilic substitution and its potential antimicrobial and antiviral activities further distinguish it from other triazine derivatives .
属性
分子式 |
C8H12ClN5 |
|---|---|
分子量 |
213.67 g/mol |
IUPAC 名称 |
1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine |
InChI |
InChI=1S/C8H12ClN5/c9-7-11-5-12-8(13-7)14-3-1-6(10)2-4-14/h5-6H,1-4,10H2 |
InChI 键 |
NXFXEQNLABZXGN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N)C2=NC(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492195.png)
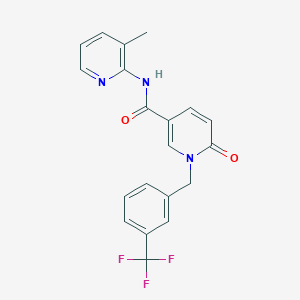

![Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13492214.png)
![(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13492218.png)
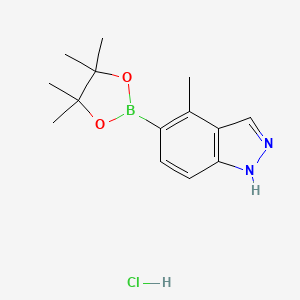
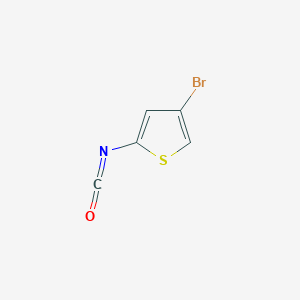
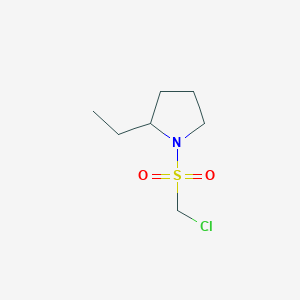
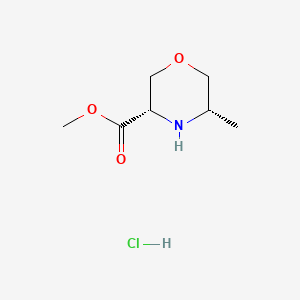
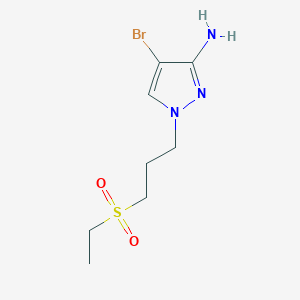
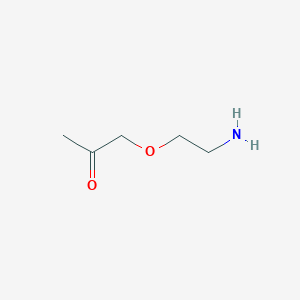
![ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492275.png)

